

Spectroscopic Analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Technical Guide

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Compound of Interest

Compound Name: 2-Carboxyoctahydroindole,
(2S,3aS,7aS)-

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This technical guide provides an in-depth analysis of the spectroscopic properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of prominent pharmaceutical agents. This document outlines the structural elucidation of this bicyclic amino acid analog through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support research and development activities.

Spectroscopic Data Summary

The spectroscopic data for (2S,3aS,7aS)-2-Carboxyoctahydroindole provides a comprehensive fingerprint for its structural confirmation. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
1.23–1.64	m	7H	Aliphatic protons
1.73–1.82	m	1H	Aliphatic proton
1.91–2.01	m	1H	Aliphatic proton
2.25–2.36	m	2H	Aliphatic protons
3.65	m	1H	CH
4.06	m	1H	CH-COOH

Solvent: D₂O, Instrument Frequency: 400 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
20.88	CH ₂
21.36	CH ₂
24.38	CH ₂
25.06	CH ₂
32.36	CH ₂
36.91	CH
59.34	CH
59.70	CH-COOH
175.42	C=O

Solvent: D₂O, Instrument Frequency: 100 MHz[[1](#)]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (ν) cm^{-1}	Assignment
3600–2200	O-H and N-H stretching
1623	C=O stretching (carboxyl)

Technique: KBr pellet[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode	Remark
ESI	Data has been reported, though specific m/z values were not detailed in the available literature.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole are provided below. These protocols are based on established techniques for the analysis of amino acids and their analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation and confirmation of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of the solid (2S,3aS,7aS)-2-Carboxyoctahydroindole.
 - Dissolve the sample in approximately 0.7 mL of deuterium oxide (D_2O).
 - Transfer the solution to a 5 mm NMR tube.

- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Solvent: D_2O
 - Temperature: 298 K
 - Pulse Program: Standard 1D proton experiment
 - Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)
 - Referencing: The residual solvent peak of D_2O is used as an internal reference.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer (or the corresponding ^{13}C frequency on a 400 MHz instrument)
 - Solvent: D_2O
 - Temperature: 298 K
 - Pulse Program: Standard 1D carbon experiment with proton decoupling
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Referencing: The residual solvent peak is used for referencing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology (KBr Pellet Technique):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is

obtained.

- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Mode: Transmission
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Acquire a background spectrum of the empty sample compartment before running the sample.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of (2S,3aS,7aS)-2-Carboxyoctahydroindole and confirm its elemental composition.

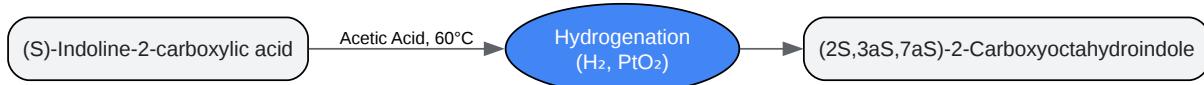
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/methanol mixture.
- Instrument Parameters:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
 - Ionization Source: Electrospray Ionization (ESI)

- Mode: Positive or negative ion mode can be used, depending on the compound's ability to be protonated or deprotonated.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Calibration: Ensure the instrument is calibrated with a known standard to ensure high mass accuracy.

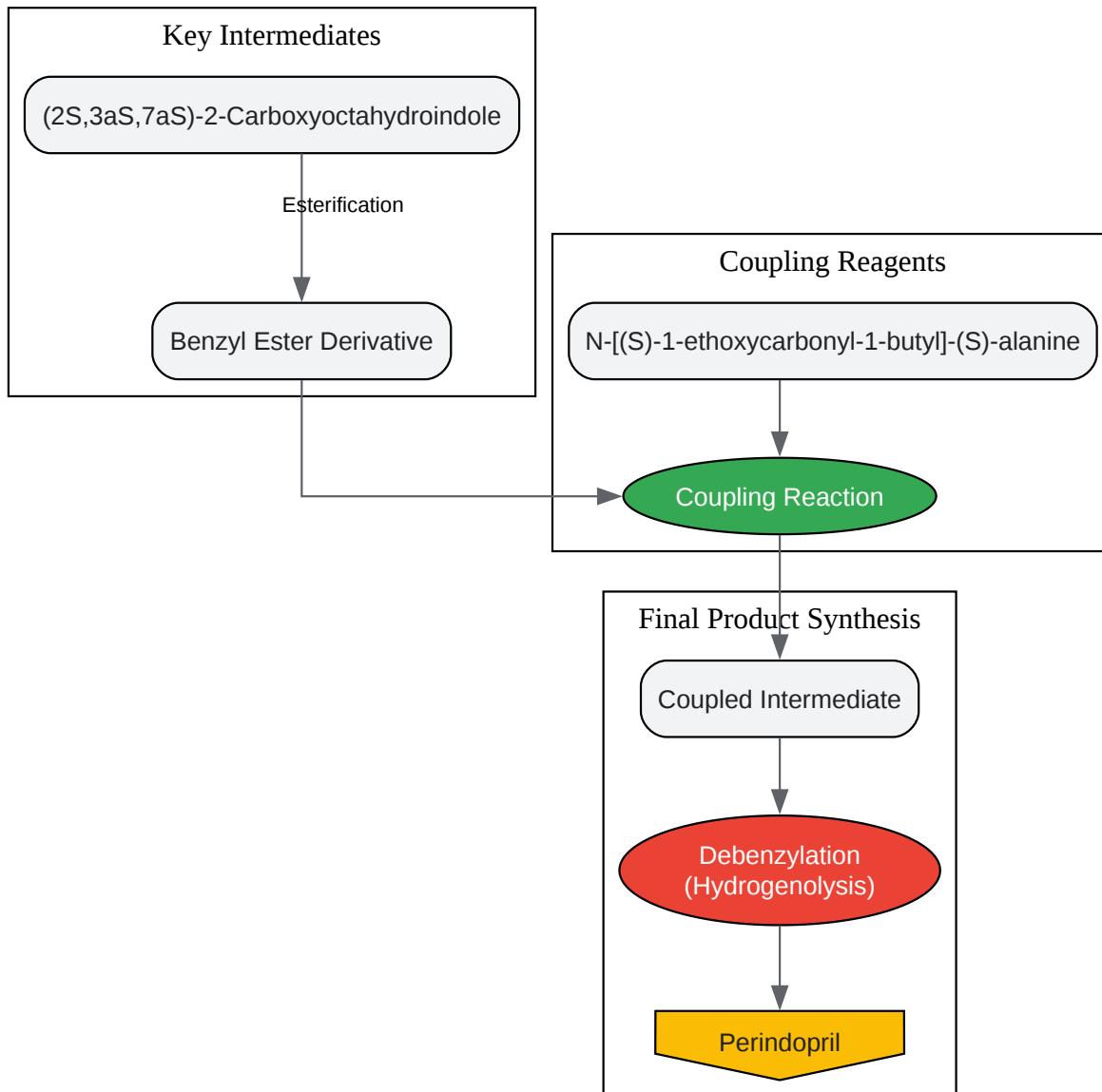
Visualizations

The following diagrams illustrate the synthesis workflow of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its subsequent use as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.



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Caption: Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.



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Caption: Role in the synthesis of Perindopril.

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References

- 1. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
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